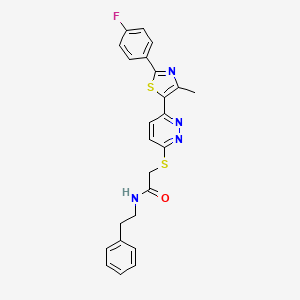![molecular formula C18H21NO6 B2691128 N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine CAS No. 955964-41-7](/img/no-structure.png)
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine, also known as DACAV, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. DACAV belongs to the class of coumarin derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and cancer progression. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has also been shown to inhibit the activity of Akt, a protein kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to have various biochemical and physiological effects in animal models and in vitro studies. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of oxidative stress. In cancer cells, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments is its potential therapeutic applications in various fields of research. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Another advantage of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is its synthetic nature, which allows for easy modification of its chemical structure to improve its pharmacological properties. However, one of the limitations of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
未来方向
There are several future directions for the research on N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine. One direction is to further investigate the mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine, particularly its interactions with signaling pathways involved in inflammation and cancer progression. Another direction is to optimize the chemical structure of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine to improve its pharmacological properties, such as its bioavailability and selectivity. Additionally, future research could focus on the development of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine-based therapeutics for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Conclusion:
In conclusion, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has shown promising results in animal models and in vitro studies. The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. While there are limitations to using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments, its potential therapeutic applications and synthetic nature make it a promising candidate for drug development. Future research on N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine could further elucidate its mechanism of action and optimize its pharmacological properties for the development of novel therapeutics.
合成方法
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine can be synthesized using a multi-step process, starting with the reaction of 7-hydroxy-4,8-dimethylcoumarin with chloroacetic acid to form 7-chloroacetyloxycoumarin. The intermediate product is then reacted with L-valine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to obtain N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In the field of virology, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its anti-viral properties against HIV-1 and hepatitis C virus. In the field of inflammation research, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to reduce inflammation and oxidative stress in animal models of acute lung injury and acute pancreatitis.
属性
CAS 编号 |
955964-41-7 |
|---|---|
产品名称 |
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine |
分子式 |
C18H21NO6 |
分子量 |
347.367 |
IUPAC 名称 |
(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1 |
InChI 键 |
SDEMVLSSINEWSY-INIZCTEOSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



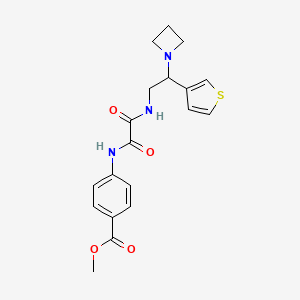
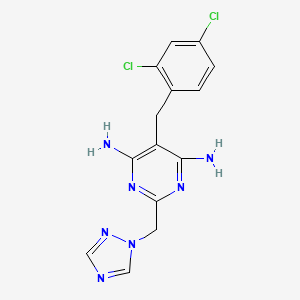
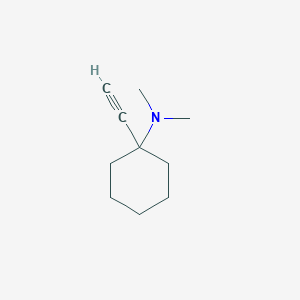

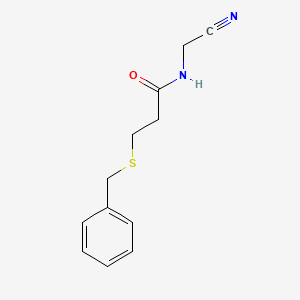


![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
![Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate](/img/structure/B2691057.png)
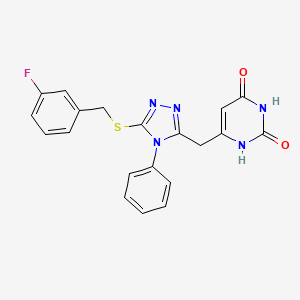

![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)
